Zinpyr-4

Übersicht

Beschreibung

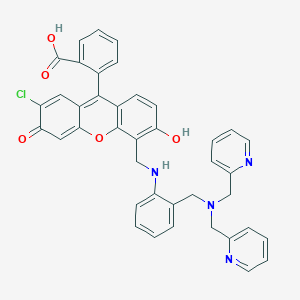

Zinpyr-4 is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zinpyr-4 involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of bis(pyridin-2-ylmethyl)amine, which is then reacted with various reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or acetone and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Zinpyr-4 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Wissenschaftliche Forschungsanwendungen

Introduction to Zinpyr-4

This compound, a member of the Zinpyr family of fluorescent probes, is specifically designed for the detection of zinc ions (Zn²⁺) in biological systems. With its high affinity for Zn²⁺ (dissociation constant ), this compound has emerged as a valuable tool in various scientific research applications, particularly in neuroscience and cell biology. This article explores its applications, supported by case studies and data tables that highlight its effectiveness and versatility.

Neuroscience Research

This compound is extensively used to study zinc dynamics in neuronal environments. Its ability to detect extracellular zinc levels allows researchers to investigate the role of Zn²⁺ in synaptic transmission and plasticity.

Case Study: Extracellular Zinc Detection

In a study involving hippocampal slices, this compound was used to monitor changes in fluorescence in response to electrical stimulation of mossy fibers. The results indicated that while this compound is sensitive to Zn²⁺, it did not show significant changes under certain conditions, suggesting that saturation from endogenous zinc may affect its performance . This highlights the importance of understanding the limitations and optimal conditions for using this compound in experiments.

Cell Biology

This compound serves as a critical tool for assessing zinc levels in various cell types, particularly under pathological conditions such as trauma or ischemia.

Application in Staining Zinc-Injured Neurons

This compound has been shown to stain zinc-positive cells effectively, providing insights into cellular responses to injury. It outperforms conventional dyes like TSQ in identifying neurons affected by zinc toxicity . This application is crucial for understanding neurodegenerative diseases where zinc dysregulation plays a role.

Toxicology and Environmental Studies

The compound's ability to detect trace amounts of Zn²⁺ makes it suitable for applications in toxicology and environmental monitoring. It can be employed to assess metal ion transport through ion channels and evaluate the effects of heavy metals on biological systems .

Enzyme Activity Studies

This compound can also be utilized in studies examining the role of zinc in enzymatic reactions, particularly those involving metalloenzymes where zinc acts as a cofactor .

Comparative Analysis with Other Probes

To illustrate the advantages of this compound over other fluorescent probes, a comparison table is provided below:

| Probe | (Zn²⁺) | Lipophilicity | Fluorescence Enhancement | Specificity |

|---|---|---|---|---|

| This compound | < 1 nM | Lipophobic | High | High |

| FluoZin-3 | ~15 nM | Lipophilic | Moderate | Moderate |

| Newport Green | ~10 nM | Lipophilic | Low | Moderate |

Wirkmechanismus

The mechanism of action of Zinpyr-4 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Zinpyr-4 include:

- 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol

- 2-(pyridin-2-yl)pyrimidine derivatives

- 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and potential applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds.

Biologische Aktivität

Zinpyr-4 is a high-affinity fluorescent probe specifically designed for detecting zinc ions (Zn²⁺) in biological systems. Its unique properties make it a valuable tool in neuroscience and cell biology, particularly for studying zinc's role in synaptic transmission and cellular signaling. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with other zinc indicators.

This compound, chemically known as 9-(o-carboxyphenyl)-2-chloro-5-[2-(bis(2-pyridylmethyl)aminomethyl)-N-methylaniline]-6-hydroxy-3-xanthanone, has a dissociation constant (K_d) for Zn²⁺ of approximately 1 nM, indicating its high sensitivity for zinc detection in physiological environments . The probe exhibits significant fluorescence enhancement upon binding to Zn²⁺, which is crucial for its application in live-cell imaging.

This compound operates through a fluorescence resonance energy transfer (FRET) mechanism. When Zn²⁺ binds to this compound, it inhibits a photoinduced electron transfer (PET) quenching pathway, leading to increased fluorescence intensity. This property allows researchers to visualize and quantify zinc levels in real-time within various cellular contexts.

Comparative Studies

In studies comparing this compound to other zinc indicators like FluoZin-3 and Newport Green, this compound demonstrated distinct advantages and limitations:

| Probe | K_d (nM) | Fluorescence Response | Sensitivity to Contaminants |

|---|---|---|---|

| This compound | 1 | Moderate | High |

| FluoZin-3 | 15 | High | Moderate |

| Newport Green | 100 | Low | Low |

This compound showed limited fluorescence response in hippocampal slices during electrical stimulation, attributed to saturation effects from endogenous zinc contamination . In contrast, FluoZin-3 exhibited substantial increases in fluorescence under similar conditions, indicating that this compound’s high affinity may hinder its practical application in certain experimental setups.

Case Studies

- Neuronal Zinc Release : A study investigated the role of synaptically released Zn²⁺ in hippocampal slices using this compound. The results indicated that while this compound could theoretically detect Zn²⁺ release, actual measurements were confounded by pre-existing zinc levels in the tissue .

- Cellular Zinc Dynamics : In mammary cell lines, this compound was used to measure intracellular free zinc levels. The addition of exogenous Zn²⁺ resulted in a notable increase in fluorescence, confirming the probe's utility for monitoring zinc dynamics within cells .

- Comparison with Other Probes : A comparative analysis highlighted that while this compound is sensitive and specific for Zn²⁺ detection, its performance can be outmatched by lower-affinity probes like FluoZin-3 under certain conditions where rapid changes in zinc concentration are expected .

Eigenschaften

IUPAC Name |

2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQTFFTOHVMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408137 | |

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502467-23-4 | |

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.